molecular formula C13H9NO B129844 3-(4-Hydroxyphenyl)benzonitrile CAS No. 154848-44-9

3-(4-Hydroxyphenyl)benzonitrile

Cat. No. B129844
CAS RN: 154848-44-9
M. Wt: 195.22 g/mol
InChI Key: DTNKYIRPORWHHR-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)benzonitrile, also known as 4’-Hydroxybiphenyl-3-carbonitrile, is a chemical compound with the molecular formula C13H9NO . It has a molecular weight of 195.22 .


Molecular Structure Analysis

The molecular structure of 3-(4-Hydroxyphenyl)benzonitrile conforms to its linear formula C13H9NO . The compound appears as an off-white crystalline powder .


Physical And Chemical Properties Analysis

3-(4-Hydroxyphenyl)benzonitrile has a density of 1.2±0.1 g/cm3, a boiling point of 373.4±25.0 °C at 760 mmHg, and a flash point of 179.7±23.2 °C . It has a molar refractivity of 57.6±0.4 cm3, and a molar volume of 157.4±5.0 cm3 .

Scientific Research Applications

Medicine

3-(4-Hydroxyphenyl)benzonitrile: has potential applications in the medical field due to its structural similarity to biphenyl compounds, which are often used in drug design. Its hydroxyphenyl group could be exploited for the synthesis of pharmaceuticals that target estrogen receptors, as it shares structural features with human estrogen receptor genes ESR1 and ESR2 .

Materials Science

In materials science, this compound can be utilized as an organic building block for creating novel polymers or small molecules with specific optical properties. Its rigid biphenyl structure could contribute to thermal stability and rigidity in polymeric materials .

Environmental Science

The compound’s potential for environmental science lies in its ability to act as an intermediate in the synthesis of dyes and pigments that are environmentally friendly. Its chemical stability makes it suitable for use in outdoor applications where resistance to degradation is crucial .

Analytical Chemistry

3-(4-Hydroxyphenyl)benzonitrile: can serve as a standard or reference compound in chromatographic analysis due to its well-defined physical properties, such as a specific melting point range. It can help in the calibration of equipment and validation of analytical methods .

Pharmacology

In pharmacology, the compound could be used to synthesize analogs of known therapeutic agents, potentially leading to the development of new drugs with improved efficacy and reduced side effects. Its biphenyl core is a common motif in many pharmacologically active compounds .

Organic Synthesis

This compound is valuable in organic synthesis as a precursor for various chemical reactions. It can undergo transformations such as nitrations, halogenations, and coupling reactions, making it a versatile reagent for synthesizing complex organic molecules .

Biotechnology

In biotechnology, 3-(4-Hydroxyphenyl)benzonitrile could be used in the design of biosensors or bioassays due to its ability to interact with biological molecules. Its structure allows for potential modifications that can enhance its binding affinity to specific proteins or DNA sequences .

Agriculture

While direct applications in agriculture are not well-documented, derivatives of 3-(4-Hydroxyphenyl)benzonitrile could be synthesized to create new agrochemicals such as pesticides or herbicides. The hydroxy group offers a site for further functionalization, which can be tailored to target specific agricultural pests or weeds .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and is harmful if swallowed or in contact with skin . Protective measures, such as wearing protective gloves, clothing, and eye protection, are recommended when handling this compound .

Future Directions

While specific future directions for 3-(4-Hydroxyphenyl)benzonitrile are not mentioned in the literature, the compound’s role in the synthesis of various other compounds suggests potential applications in areas such as pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary targets of 3-(4-Hydroxyphenyl)benzonitrile, also known as 4’-Hydroxybiphenyl-3-carbonitrile, are the estrogen receptors ESR1 and ESR2 . These receptors are involved in the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

3-(4-hydroxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNKYIRPORWHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396310
Record name 3-(4-Hydroxyphenyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenyl)benzonitrile

CAS RN

154848-44-9
Record name 4′-Hydroxy[1,1′-biphenyl]-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154848-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Hydroxyphenyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Hydroxyphenyl)benzonitrile
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Synthesis routes and methods I

Procedure details

A 250 mL flask was charged with 2.21 g (2.7 mmol) [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium (II).CH2Cl2 and 6.26 g (2.73 mmol) 3-iodobenzonitrile, 6.0 g (3.95 mmol) 4-methoxyphenylboronic acid and 12.45 g (8.20 mmol) cesium fluoride added as solids followed by addition of 180 mL 1,2-dimethoxyethane. The flask was flushed with N2 and the suspension heated to reflux which was maintained for 3 hours. the cooled reaction mixture was filtered through a pad of 300 g flash silica gel and the pad was washed with 1 L ethyl acetate. The ethyl acetate was concentrated and the residue purified by flash chromatography eluting with 10% hexanes/90% ethyl acetate to give 3.3 g of the desired product (58% yield). This material was dissolved in 50 mL anhydrous CH2Cl2 and the solution cooled in a dry ice-acetone bath and a solution of boron tribromide (40 mL, 4 mmol) was added dropwise under inert atmosphere. The reaction solution was then stirred at room temperature overnight. The reaction solution was cooled in an ice bath and 5 mL of H2O added dropwise followed by the addition of 20 mL 1N HCl. The mixture was stirred for 1 hour and the resulting suspension was filtered and the filtrate transferred to a separatory funnel and the organic layer separated off and set aside. the filtered solid was washed with H2O and ethyl acetate and filtered and the filtrate transferred to the separatory funnel and the organic layer combined with the previous organic layer, dried over Na2SO4, filtered and the filtrate concentrated to a 3.05 g of a white solid (99% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12.45 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
catalyst
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three
Yield
58%

Synthesis routes and methods II

Procedure details

A solution of boron tribromide (1.0 M in dichloromethane, 38 ml) was added to a solution of 3'-cyano-4-methoxybiphenyl (4.0 g) in dichloromethane (150 ml) at -78 ° C. After the addition was complete the solution was allowed to warm to room temperature and was stirred for 18 hours. The solution was cooled to 0° C. and then ice (100 g) was added. The organic layer was separated and the aqueous phase extracted with ethyl acetate (3×100 ml). The combined extracts were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the sub-title compound as a cream solid (3.18 g).
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Cyanophenylboronic acid (1.18 g, 8.03 mmol), 4-bromophenol (1.16 g, 6.69 mmol) and sodium carbonate (2.12 g, 20.07 mmol) were dissolved in dioxane (20 mL) and water (8 mL) and the reaction mixture was degassed under nitrogen. Tetrakistriphenylphosphinepalladium (0) (0.77 g, 0.67 mmol) was added and the reaction was stirred at 110° C. for 2 hours. The mixture was cooled to room temperature, filtered through pad of Arbocel™ and the filtrate was concentrated in vacuo. The residue was partitioned between ethyl acetate (30 mL) and water (15 mL). The organic layer was dried over anhydrous magnesium sulphate, filtered and the filtrate was concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with 40% ethyl acetate in heptane to give the title compound as a pale yellow solid (0.58 g, 44%).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
catalyst
Reaction Step Two
Yield
44%

Synthesis routes and methods IV

Procedure details

A 250 mL flask was charged with 2.21 g (2.7 mmol) (1,1′-bis(diphenylphosphino) ferrocene) dichloropalladium (II)•dichloromethane, 6.26 g (2.73 mmol) 3-iodobenzonitrile, 6.0 g (3.95 mmol) 4-methoxyphenylboronic acid, and 12.45 g (8.20 mmol) cesium fluoride, followed by the addition of 180 mL 1,2-dimethoxyethane. The flask was flushed with N2 and the suspension heated to reflux which was maintained for 3 hours. The reaction mixture was cooled to room temperature, filtered through a pad of 300 g flash silica gel, and the pad was washed with 1 L ethyl acetate. The ethyl acetate was concentrated and the residue purified by flash chromatography on silica gel eluting with 10% hexanes/90% ethyl acetate to give 3.3 g of the desired product (58% yield). This material was dissolved in 50 mL anhydrous dichloromethane and the solution cooled in a dry ice-acetone bath and a solution of boron tribromide (40 mL, 4 mmol) was added dropwise under inert atmosphere. The reaction was then stirred at room temperature overnight. The solution was cooled in an ice bath and 5 mL of H2O was added dropwise, followed by the addition of 20 mL 1N HCl. The mixture was stirred for 1 hour and the resulting suspension was filtered and the filtrate transferred to a separatory funnel and the organic layer separated off and set aside. The filtered solid was washed with H2O and ethyl acetate and filtered and the filtrate transferred to the separatory funnel and the organic layer combined with the previous organic layer, dried over Na2SO4, filtered and the filtrate concentrated to provide 3.05 g of the desired product (99% yield).
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12.45 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step Two
Yield
58%

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